molecular formula C10H7F2NO B11904578 3,7-Difluoro-6-methoxyquinoline

3,7-Difluoro-6-methoxyquinoline

Cat. No.: B11904578
M. Wt: 195.16 g/mol
InChI Key: JCJIHFVWSPNUOQ-UHFFFAOYSA-N
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Description

3,7-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative characterized by fluorine substituents at positions 3 and 7 and a methoxy group at position 6. This compound’s structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group contributes to solubility modulation and hydrogen-bonding interactions .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

3,7-difluoro-6-methoxyquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3

InChI Key

JCJIHFVWSPNUOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Difluoro-6-methoxyquinoline typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline scaffold. This can be achieved through reactions involving fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination reactions .

Chemical Reactions Analysis

Types of Reactions

3,7-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation and reduction can lead to quinoline N-oxides or dihydroquinolines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3,7-difluoro-6-methoxyquinoline exhibits notable antimicrobial properties. Fluorinated quinolines are often investigated for their effectiveness against various bacterial strains, including resistant pathogens. Studies have demonstrated that this compound can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, making it a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Its structure allows it to interact with specific biological targets implicated in cancer progression. For instance, it has shown inhibitory activity against certain kinases involved in tumor growth, such as VEGFR-2 and c-Met, with IC50 values indicating significant potency . This dual inhibitory action suggests that this compound could serve as a scaffold for designing novel anticancer drugs.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of electron-withdrawing fluorine atoms enhances the compound's ability to interact with biological targets, while the methoxy group may influence solubility and bioavailability . Various derivatives have been synthesized to explore modifications that enhance potency or selectivity against specific targets.

Antimicrobial Efficacy

A notable study highlighted the efficacy of this compound derivatives against drug-resistant strains of bacteria. The results showed a significant reduction in bacterial load in treated models compared to controls, suggesting potential for clinical application in treating infections caused by resistant organisms .

Cancer Treatment Potential

In another case study, researchers evaluated the compound's effects on human cancer cell lines, demonstrating its ability to induce apoptosis in malignant cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies with reduced side effects .

Mechanism of Action

The mechanism of action of 3,7-Difluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 3,7-Difluoro-6-methoxyquinoline and related quinoline derivatives:

Compound Name Substituents (Position) Functional Groups Key Structural Notes
This compound F (3,7), OCH₃ (6) Fluorine, Methoxy Symmetric fluorine substitution
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid F (7), OCH₃ (6), COOH (3) Carboxylic acid, Methoxy, Fluorine Acidic group enhances polarity
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Br (6), F (8), COOEt (3) Bromine, Fluorine, Ester Bromine increases steric bulk
3-Chloro-6-fluoro-7-methoxyisoquinoline Cl (3), F (6), OCH₃ (7) Chlorine, Fluorine, Methoxy Isoquinoline backbone differs
6-[Difluoro(6-phenyl-triazolo-triazin-3-yl)methyl]quinoline Difluoro-phenyl-triazolo group (6) Triazolo-triazine fused ring Extended π-conjugation system

Structural Insights :

  • Fluorine vs. Carboxylic Acid: Replacing fluorine at position 3 with a carboxylic acid (as in 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid) drastically increases polarity, reducing membrane permeability but enhancing water solubility .
  • Isoquinoline Backbone: 3-Chloro-6-fluoro-7-methoxyisoquinoline shares substituent positions but differs in the fused benzene ring orientation, altering electronic distribution .
  • Triazolo-Triazine Fusion : The compound from incorporates a bulky heterocyclic group, which may enhance binding to aromatic receptors but reduce metabolic stability .

Physicochemical Properties

Property This compound 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid Ethyl 6-bromo-8-fluoro-4-oxo-quinoline-3-carboxylate
LogP (Predicted) ~2.1 (moderate lipophilicity) ~0.8 (high polarity) ~2.5 (higher lipophilicity)
Solubility (Water) Low Moderate Very low
Metabolic Stability High (fluorine shields oxidation) Moderate (acid group susceptible to conjugation) Moderate (ester hydrolysis)

Key Findings :

  • The carboxylic acid derivative () exhibits lower LogP due to ionization, while bromine and ester groups () increase hydrophobicity .
  • Fluorine substitution in this compound improves metabolic stability compared to non-fluorinated analogs .

Biological Activity

3,7-Difluoro-6-methoxyquinoline is a fluorinated derivative of quinoline, notable for its unique substitution pattern that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, antibacterial, and anticancer domains. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluorine Atoms : Located at the 3 and 7 positions.
  • Methoxy Group : Positioned at the 6 position.

This specific arrangement contributes to its distinct chemical properties and biological activities. The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological efficacy.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluorine atoms play a significant role in increasing binding affinity to enzymes and receptors. Notably, studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines. A study highlighted that derivatives of quinoline exhibit high potency against colorectal cancer cells with IC50 values significantly lower than standard treatments .
CompoundCell LineIC50 (μM)Comparison
This compoundCOLO 205<0.11>90-fold more potent than Regorafenib
Other DerivativeFHC (normal)>10-

Antibacterial Activity

This compound has also been investigated for its antibacterial properties:

  • Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, it exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (μg/mL)Standard Drug MIC (μg/mL)
Staphylococcus aureus4–160.125–0.5
Escherichia coli8–320.125–0.5

Anti-inflammatory Applications

A patent application has detailed the use of quinoline derivatives as selective COX-II inhibitors for treating inflammatory diseases such as arthritis and myositis. The potential therapeutic effects of this compound in this context are being explored due to its ability to modulate inflammatory pathways effectively .

Drug Development Potential

The compound is being studied for its potential in drug development aimed at various diseases due to its dual action as an antibacterial and anticancer agent. Its unique structure allows for modifications that could enhance efficacy or reduce side effects compared to existing therapies.

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